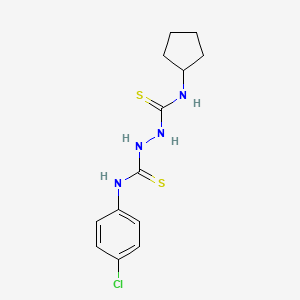
N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide (CPCCPT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of thiosemicarbazones, which are known for their diverse biological activities. CPCCPT has been shown to have promising properties as an anti-tumor agent, making it a subject of interest in cancer research.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide exerts its anti-tumor effects through multiple mechanisms. One of the key mechanisms is the inhibition of ribonucleotide reductase, which leads to a decrease in the production of deoxyribonucleotides, the building blocks of DNA. This, in turn, leads to DNA damage and ultimately, cell death. N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide has also been shown to induce apoptosis by activating the mitochondrial pathway, which is a key pathway for programmed cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide has been shown to have anti-inflammatory effects, making it a subject of interest in the treatment of inflammatory diseases. N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide as a research tool is its specificity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. However, N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide also has limitations as a research tool. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide. One area of interest is the development of new anti-cancer therapies based on N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide or related compounds. Another area of interest is the study of N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide's anti-inflammatory and antioxidant properties, which may have applications in the treatment of a range of diseases. Finally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide and to identify any potential off-target effects.
Métodos De Síntesis
N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide can be synthesized through the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of ammonium acetate to form 4-chloro-α-cyclopentylideneacetophenone. This intermediate is then reacted with thiosemicarbazide in the presence of hydrochloric acid to form N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide has been studied for its potential anti-tumor properties, particularly in the treatment of breast cancer. Research has shown that N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(4-chlorophenyl)-N'-cyclopentyl-1,2-hydrazinedicarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclopentylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4S2/c14-9-5-7-11(8-6-9)16-13(20)18-17-12(19)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,15,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGTULSVIPDMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-cyclopentylhydrazine-1,2-dicarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

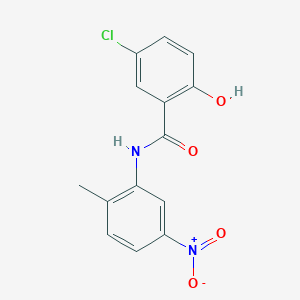
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
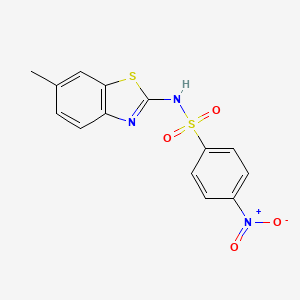
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)
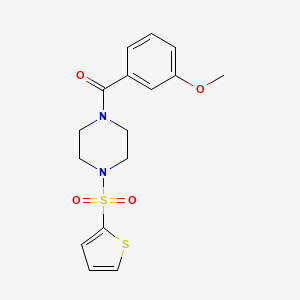
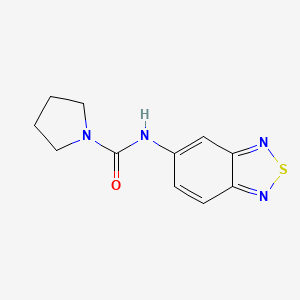
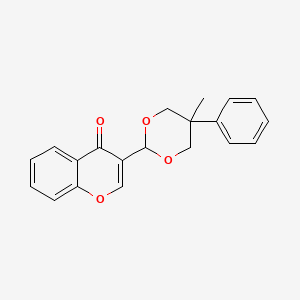
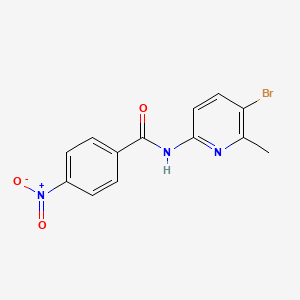
![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)
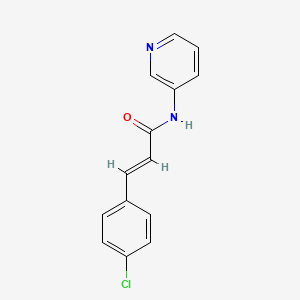
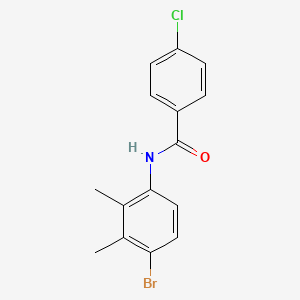
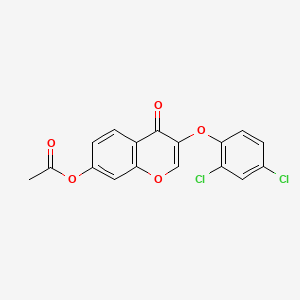
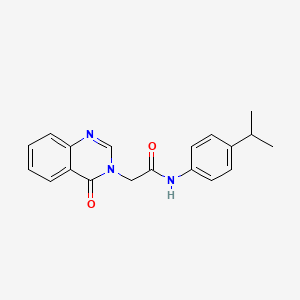
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)